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Compound of Interest

Compound Name: Ms-PEG6-Ms

Cat. No.: B1649983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ms-PEG6-Ms, or pentaethylene glycol dimesylate, is a homobifunctional crosslinking agent that

has garnered significant interest in the field of drug development, particularly in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). Its structure features a hydrophilic hexaethylene

glycol (PEG6) spacer flanked by two reactive mesylate (Ms) groups. This technical guide

provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications

of Ms-PEG6-Ms, tailored for researchers and scientists in the pharmaceutical and

biotechnology sectors.

Chemical and Physical Properties
Ms-PEG6-Ms is a well-defined molecule with specific chemical and physical characteristics that

are crucial for its application in bioconjugation and drug delivery. A summary of its key

properties is presented in Table 1.
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Property Value Source

Chemical Formula C14H30O11S2 N/A

Molecular Weight 446.51 g/mol N/A

CAS Number 109789-40-4 [1]

Appearance Pale yellow thick oil [2]

Purity Typically >95% N/A

Solubility
Soluble in water and most

organic solvents
N/A

Storage
Store at -20°C to prevent

degradation
N/A

Table 1: Chemical and Physical Properties of Ms-PEG6-Ms

Synthesis and Purification
The synthesis of Ms-PEG6-Ms involves the mesylation of hexaethylene glycol. A general

experimental protocol is outlined below, followed by a workflow diagram.

Experimental Protocol: Synthesis of Ms-PEG6-Ms
Materials:

Hexaethylene glycol

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

Sodium bicarbonate (NaHCO3) solution

Brine
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Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0°C).

Add triethylamine or pyridine to the solution as a base.

Slowly add methanesulfonyl chloride dropwise to the stirred solution. The reaction is

exothermic, so maintain the temperature at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours (typically 2-4 hours or until TLC analysis indicates completion of the

reaction).

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ms-PEG6-Ms as a pale

yellow oil.[2]

Confirm the identity and purity of the product using analytical techniques such as ¹H NMR,

¹³C NMR, and mass spectrometry.[2]

Synthesis Workflow
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Reaction Work-up Purification & Analysis

Hexaethylene Glycol in DCM Add TEA/Pyridine Add MsCl (0°C) Stir at RT Quench with NaHCO3 Extract with DCM Wash with Brine Dry (Na2SO4) & Concentrate Column Chromatography Characterization (NMR, MS)
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Figure 1: Synthesis and purification workflow for Ms-PEG6-Ms.

Reactivity of the Mesylate Groups
The mesylate groups of Ms-PEG6-Ms are excellent leaving groups, making the terminal

carbons susceptible to nucleophilic substitution reactions. This reactivity is the basis for its

utility as a crosslinker.

General Reaction Mechanism
The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom

attached to the mesylate group, leading to the displacement of the mesylate anion.

Reactivity with Nucleophiles
Ms-PEG6-Ms readily reacts with a variety of nucleophiles, including:

Amines (Primary and Secondary): Reaction with amines forms stable secondary or tertiary

amine linkages. This is a common strategy for conjugating the linker to proteins or small

molecule ligands containing amine functionalities.

Thiols: Thiol groups, present in cysteine residues of proteins or in small molecules, react with

the mesylate groups to form stable thioether bonds.

Hydroxides and Alkoxides: While reactive, these are less commonly used for bioconjugation

due to the prevalence of hydroxyl groups in biological systems and potential side reactions.

The rate of reaction is influenced by several factors, including the nucleophilicity of the

attacking species, the solvent, and the temperature.
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Reaction Workflow
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Figure 2: General workflow for the reaction of Ms-PEG6-Ms with a nucleophile.

Stability
The stability of Ms-PEG6-Ms is a critical consideration for its storage and handling, as well as

for the stability of the resulting conjugates.

Hydrolytic Stability: The mesylate groups are susceptible to hydrolysis, particularly under

basic conditions. Studies have shown that the rate of hydrolysis of methanesulfonate esters

is significant at pH 10 but is considerably slower at neutral pH (pH 7-8).[3] The ether linkages

of the PEG backbone are generally stable to hydrolysis under physiological conditions.
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Thermal Stability: While specific data for Ms-PEG6-Ms is not readily available, PEG

compounds are generally stable at room temperature but can degrade at elevated

temperatures.

Storage: To minimize degradation, Ms-PEG6-Ms should be stored at low temperatures

(-20°C) under anhydrous conditions.

Application in PROTAC Synthesis
Ms-PEG6-Ms is a valuable tool for the synthesis of PROTACs, where it serves as a linker to

connect a target protein-binding ligand and an E3 ligase-binding ligand. The length and

hydrophilicity of the PEG6 spacer can influence the solubility, cell permeability, and ternary

complex formation of the resulting PROTAC.

General Protocol for PROTAC Synthesis using Ms-
PEG6-Ms
This protocol describes a stepwise approach for synthesizing a PROTAC.

Step 1: Synthesis of Ligand 1 - Linker Intermediate

Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable

aprotic solvent (e.g., DMF or DMSO).

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the

nucleophile if necessary.

Add a molar excess of Ms-PEG6-Ms to the reaction mixture.

Stir the reaction at room temperature until the formation of the mono-substituted intermediate

is complete (monitored by LC-MS).

Purify the intermediate using chromatography (e.g., HPLC).

Step 2: Synthesis of the Final PROTAC

Dissolve the purified Ligand 1 - Linker intermediate in a suitable aprotic solvent.
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Add the second ligand (also containing a nucleophilic group).

Add a non-nucleophilic base.

Stir the reaction at room temperature or with gentle heating until the reaction is complete

(monitored by LC-MS).

Purify the final PROTAC molecule using preparative HPLC.

Characterize the final product by high-resolution mass spectrometry and NMR.

PROTAC Synthesis Workflow
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Figure 3: General workflow for the synthesis of a PROTAC using Ms-PEG6-Ms.
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PROTAC Mechanism of Action: The Ubiquitin-
Proteasome System
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-

proteasome system (UPS). The following diagram illustrates this signaling pathway.
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Figure 4: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein
degradation.

Conclusion
Ms-PEG6-Ms is a versatile and valuable chemical tool for researchers and scientists in drug

development. Its well-defined structure, bifunctional reactivity, and hydrophilic spacer make it

an ideal linker for the construction of complex biomolecules, particularly PROTACs. This guide

provides a comprehensive overview of its chemical properties and practical methodologies to

facilitate its effective use in the laboratory. As the field of targeted protein degradation continues

to expand, the utility of precisely engineered linkers like Ms-PEG6-Ms will undoubtedly grow in

importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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